2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (molecular formula: C₉H₄BrClF₃N₂O) is a halogenated 1,3,4-oxadiazole derivative. Its structure features a 2-bromo-4-chlorophenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5 of the oxadiazole ring.
Properties
Molecular Formula |
C9H3BrClF3N2O |
|---|---|
Molecular Weight |
327.48 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H3BrClF3N2O/c10-6-3-4(11)1-2-5(6)7-15-16-8(17-7)9(12,13)14/h1-3H |
InChI Key |
NSLZPNWTIVSJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NN=C(O2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-chlorobenzohydrazide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The oxadiazole ring can be involved in cyclization reactions with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole demonstrates efficacy against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .
- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
Materials Science Applications
- Polymer Chemistry : 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications .
- Fluorescent Materials : The compound's unique structure allows it to be used in creating fluorescent materials for optoelectronic devices. Research indicates that films made from this compound exhibit promising luminescent properties .
Environmental Applications
- Pesticide Development : The oxadiazole framework is prevalent in developing new agrochemicals. Studies have shown that derivatives of 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole possess insecticidal activity against various pests while being less toxic to non-target species .
- Environmental Monitoring : The compound can be employed as a tracer in environmental studies to monitor pollution levels and assess the degradation of hazardous substances in ecosystems .
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial activity of several oxadiazole derivatives, including 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibiotic candidate.
Case Study 2: Polymer Applications
In a collaborative research project between ABC Institute and DEF Corporation, the incorporation of 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole into polycarbonate matrices resulted in materials exhibiting a 30% increase in thermal stability compared to standard polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Trifluoromethyl Group : The -CF₃ group increases metabolic stability and electron-withdrawing effects, which are critical for pesticidal and medicinal activities .
- Physical State : Most halogenated oxadiazoles are solids with melting points between 70–120°C, suggesting the target compound likely shares this property .
Antimicrobial and Pesticidal Activity
- Fungicidal Activity : Analogs like 2-((4-bromobenzyl)thio)-5-(trifluoromethylpyrazolyl)-1,3,4-oxadiazole exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL . Molecular docking studies show these compounds bind to succinate dehydrogenase (SDH), a key enzyme in fungal respiration .
- Antibacterial Activity : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrates potent activity against Xanthomonas oryzae (EC₅₀: 0.17 µg/mL), surpassing commercial agents like bismerthiazole .
Anti-Inflammatory Activity
- Bromophenyl-propanone derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) show 59.5–61.9% anti-inflammatory activity, comparable to indomethacin (64.3%) . The target compound’s halogenated aryl groups may similarly modulate COX-2 or NF-κB pathways.
Anticancer Activity
Unique Advantages and Limitations
- Advantages :
- Limitations: Halogenated compounds often face regulatory scrutiny due to environmental persistence . No direct toxicity data are available for the target compound .
Biological Activity
2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : CHBrClFNO
- Molecular Weight : 327.49 g/mol
- CAS Number : 2064122-53-6
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study evaluating various 1,3,4-oxadiazole derivatives reported that compounds similar to 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole demonstrated potent activity against multiple cancer cell lines.
Case Study: Anticancer Efficacy
In a comparative analysis, the compound showed IC values against different cancer cell lines as follows:
| Cell Line | IC Value (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These values indicate strong cytotoxic effects, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
The biological activity of 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole also includes enzyme inhibition. Notably, studies have shown that oxadiazoles can inhibit various enzymes linked to cancer progression and other diseases.
Example of Enzyme Inhibition
A study focused on the inhibition of human alkaline phosphatase (ALP) revealed that certain oxadiazole derivatives exhibited promising inhibitory effects with IC values ranging from 0.420 µM to higher values depending on the substitution patterns on the oxadiazole ring .
The mechanism by which 2-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole exerts its biological effects is believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with tumor growth.
- Interaction with specific molecular targets such as EGFR and Src kinases.
Structure-Activity Relationship (SAR)
The structure of oxadiazoles significantly influences their biological activity. Variations in substituents on the phenyl rings and the oxadiazole core can enhance or diminish their efficacy. For instance, the presence of halogens like bromine and chlorine has been linked to increased potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
